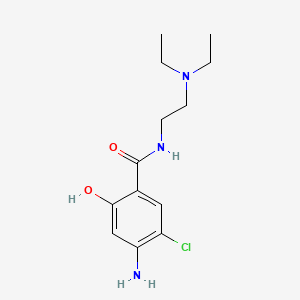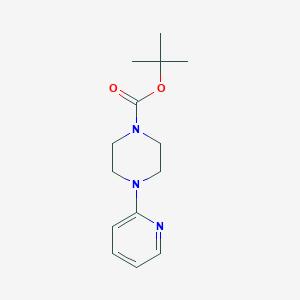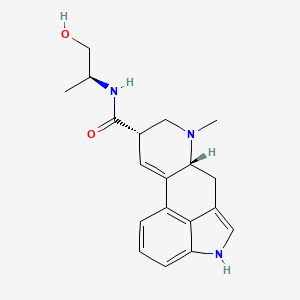
Ergometrinine
描述
作用机制
Target of Action
Ergometrinine, also known as Ergometrinin, is an ergot alkaloid . The primary targets of this compound are the uterine and vascular smooth muscle tissues . It acts on these tissues by stimulating contractions .
Mode of Action
This compound directly stimulates the uterine muscle to increase the force and frequency of contractions . With usual doses, these contractions precede periods of relaxation; with larger doses, basal uterine tone is elevated and these relaxation periods will be decreased . It is believed that this compound acts on 5HT and alpha-adrenergic receptors found in the walls of blood vessels and in the uterus .
Biochemical Pathways
It is known that this compound causes constriction of the blood vessels and contraction of the uterus . This leads to a decrease in uterine blood flow , which can help control postpartum and post-abortion hemorrhage in patients with uterine atony .
Pharmacokinetics
This compound is metabolized in the liver, partly by the CYP3A4 enzyme . It has a two-phase elimination half-life, with the first phase lasting about 10 minutes and the second phase lasting about 2 hours . The compound is excreted via the biliary system .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the contraction of the uterine and vascular smooth muscles . This results in a decrease in uterine blood flow , which can help control bleeding after childbirth or abortion .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its efficacy and stability. Additionally, the physiological state of the patient, such as pregnancy or postpartum status, can also influence the compound’s action .
生化分析
Biochemical Properties
Ergometrinine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the adrenergic receptors, particularly the alpha-adrenergic receptors. These receptors are G protein-coupled receptors that mediate the effects of catecholamines like adrenaline and noradrenaline. This compound binds to these receptors, leading to the activation of intracellular signaling pathways that result in smooth muscle contraction. Additionally, this compound interacts with serotonin receptors, which are involved in the modulation of mood, appetite, and vascular tone .
Cellular Effects
This compound exerts its effects on various types of cells, particularly smooth muscle cells. In uterine smooth muscle cells, this compound induces strong contractions by increasing intracellular calcium levels. This increase in calcium is mediated through the activation of alpha-adrenergic receptors and subsequent activation of phospholipase C, which leads to the production of inositol trisphosphate (IP3). IP3 then binds to its receptors on the endoplasmic reticulum, causing the release of calcium into the cytoplasm. In vascular smooth muscle cells, this compound also induces contraction, leading to vasoconstriction. These effects on smooth muscle cells are crucial for its therapeutic use in controlling hemorrhage .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to alpha-adrenergic and serotonin receptors. Upon binding to alpha-adrenergic receptors, this compound activates the Gq protein, which in turn activates phospholipase C. Phospholipase C catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) to produce IP3 and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of calcium into the cytoplasm, leading to muscle contraction. Additionally, this compound’s interaction with serotonin receptors can modulate neurotransmitter release and vascular tone .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its potency. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in maintaining uterine contractions and controlling hemorrhage. Prolonged exposure to this compound can lead to desensitization of adrenergic receptors, reducing its efficacy over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound induces mild uterine contractions and vasoconstriction. As the dosage increases, the intensity of these effects also increases, leading to strong and sustained uterine contractions and significant vasoconstriction. At high doses, this compound can cause toxic effects, including severe vasoconstriction, hypertension, and potential tissue damage due to reduced blood flow. These threshold effects highlight the importance of careful dosage management in clinical settings .
Metabolic Pathways
This compound is metabolized in the liver through various enzymatic pathways. One of the primary enzymes involved in its metabolism is cytochrome P450 3A4 (CYP3A4). This enzyme catalyzes the oxidation of this compound, leading to the formation of various metabolites. These metabolites can then be conjugated with glucuronic acid or sulfate and excreted in the urine. The metabolic pathways of this compound are crucial for its clearance from the body and can influence its overall pharmacokinetics and pharmacodynamics .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and can also be transported by specific transporters. Once inside the cells, this compound can bind to intracellular proteins and accumulate in specific tissues, particularly in the uterus and vascular smooth muscle. The distribution of this compound within the body is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and endoplasmic reticulum of smooth muscle cells. Its activity is influenced by its localization, as it needs to be in proximity to its receptors and signaling molecules to exert its effects. This compound can also undergo post-translational modifications that can affect its localization and function. These modifications can include phosphorylation, which can alter its binding affinity to receptors and its overall activity .
准备方法
Synthetic Routes and Reaction Conditions
Ergometrinine can be synthesized through a multi-step process starting from lysergic acid. The synthesis involves the coupling of lysergic acid with (S)-alaninol, followed by several steps to achieve the final product . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the coupling and subsequent reactions.
Industrial Production Methods
Industrial production of this compound often involves the fermentation of Claviceps purpurea, followed by extraction and purification processes. The fermentation process is optimized to maximize the yield of ergot alkaloids, and the extraction involves the use of solvents to isolate this compound from the fungal biomass .
化学反应分析
Types of Reactions
Ergometrinine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation can lead to the formation of more oxidized derivatives, while reduction can yield reduced forms of the compound .
科学研究应用
Ergometrinine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other ergot alkaloids and related compounds.
Biology: Studies on this compound help understand the biosynthesis and metabolism of ergot alkaloids in fungi.
相似化合物的比较
Ergometrinine is similar to other ergot alkaloids such as ergometrine, ergotamine, and ergocristine. it is unique in its specific stereochemistry and pharmacological profile . While ergometrine and this compound are stereoisomers, ergocristine and ergotamine have different structures and are used for different medical applications .
List of Similar Compounds
- Ergometrine
- Ergotamine
- Ergocristine
- Ergosine
- Ergocornine
This compound’s unique properties make it a valuable compound in both research and clinical settings.
属性
IUPAC Name |
(6aR,9S)-N-[(2S)-1-hydroxypropan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-11(10-23)21-19(24)13-6-15-14-4-3-5-16-18(14)12(8-20-16)7-17(15)22(2)9-13/h3-6,8,11,13,17,20,23H,7,9-10H2,1-2H3,(H,21,24)/t11-,13-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVSZNPYNCNODU-PLQHRBFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NC(=O)[C@@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90893241 | |
| Record name | Ergometrinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90893241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479-00-5 | |
| Record name | Ergometrinine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=479-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ergometrinine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ergometrinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90893241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ERGOMETRININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EXN22NGMW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of ergometrinine?
A1: this compound shares the same molecular formula as its epimer, ergometrine: C19H23N3O2. Its molecular weight is 325.4 g/mol. []
Q2: What spectroscopic data is available for this compound?
A2: Several studies report spectroscopic data for this compound. [, , , ] Researchers commonly employ techniques like UV-Vis spectrophotometry, infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) to characterize this alkaloid. [, , ] For instance, a study characterizing ergosecalinine, a related ergot alkaloid, employed UV-Vis, IR, and elemental analysis. []
Q3: How does the structure of this compound differ from ergometrine?
A3: this compound and ergometrine are epimers, meaning they have the same chemical formula and connectivity of atoms but differ in the spatial arrangement of one chiral center. Specifically, they differ in the configuration at the C-8 position of the ergoline ring system. [, ]
Q4: What is the primary target of this compound in biological systems?
A4: While the precise mechanism of action of this compound is still under investigation, it is known to interact with serotonin, dopamine, and adrenergic receptors. [, ] Research suggests it exhibits weaker pharmacological activity compared to its counterpart, ergometrine. []
Q5: Does this compound induce vasoconstriction like some other ergot alkaloids?
A5: Early studies on dogs observed that this compound could induce a rise in blood pressure and vasoconstriction, although these effects were weaker than those of ergometrine. Interestingly, at higher doses, it appeared to abolish the vasoconstricting action of adrenaline. []
Q6: How stable is this compound in different solvents?
A6: Research shows that this compound exhibits variable stability depending on the solvent and storage conditions. One study investigated the stability of six major ergot alkaloids, including this compound, in seven different solvents at three temperatures (-20°C, +4°C, and +20°C). [] The results highlighted the influence of solvent and temperature on the stability and epimerization of this compound.
Q7: What analytical techniques are used to quantify this compound?
A7: Various methods have been employed for the quantification of this compound. These include:
- Paper Chromatography: Early methods relied on paper chromatography for separation and identification, often combined with colorimetric assays for quantification. [, , , ]
- High-Performance Liquid Chromatography (HPLC): HPLC coupled with fluorescence detection (HPLC-FLD) or mass spectrometry (HPLC-MS/MS) offers sensitive and selective quantification of this compound in complex matrices like food and feed. [, , , , ]
Q8: What challenges exist in analyzing this compound and its epimer?
A8: One significant challenge lies in achieving epimer-specific quantification of this compound and ergometrine. [] These epimers often co-exist and have similar physicochemical properties, making their separation and individual quantification difficult.
Q9: Is this compound toxic?
A9: this compound belongs to the ergot alkaloid family, many of which are known for their toxicity. While less potent than some other members like ergometrine, it is still considered a mycotoxin and should be handled with caution. [, , ] Its presence in food and feed, often alongside other ergot alkaloids, raises concerns about potential health risks. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


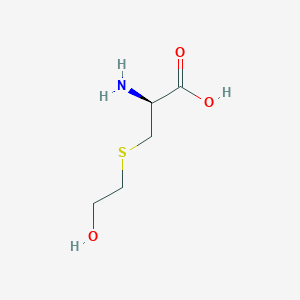
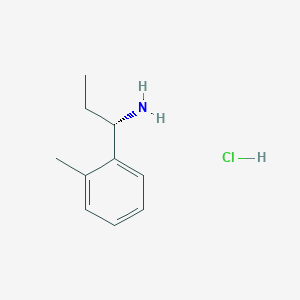
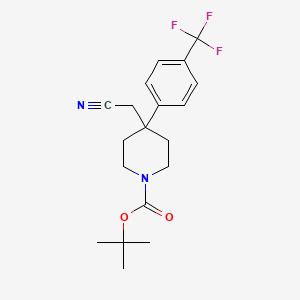
![2-Methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1599799.png)

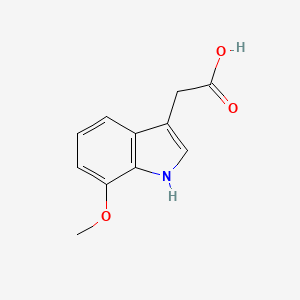
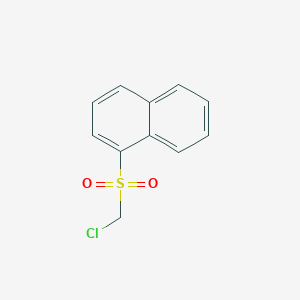


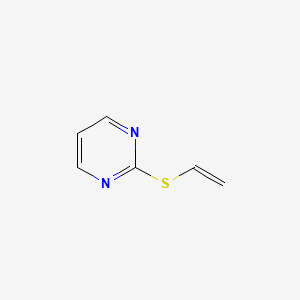
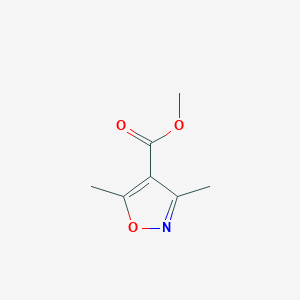
![tert-Butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate](/img/structure/B1599817.png)
